2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-18-23-16-6-5-14(9-17(16)27-18)20(26)22-11-13-8-15(12-21-10-13)24-7-3-4-19(24)25/h5-6,8-10,12H,2-4,7,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMGFAAKOQYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide , identified by its CAS number 2034535-67-4 , is a member of the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 380.5 g/mol . The structure features a benzothiazole moiety linked to a pyridine and an oxopyrrolidine group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034535-67-4 |
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives. For instance, compounds similar in structure to this compound have demonstrated significant inhibitory effects on various cancer cell lines. A study indicated that modifications in the benzothiazole structure enhance anticancer efficacy against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antitumor Activity
In a recent evaluation, a derivative with structural similarities was tested for its effects on cell proliferation and migration. The results showed:
- Inhibition of Proliferation : At concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations.
- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells.
Antibacterial Activity
Benzothiazole derivatives are also noted for their antibacterial properties. The compound's structural elements may facilitate interactions with bacterial enzymes or membranes, leading to growth inhibition.
The antibacterial mechanism often involves:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways critical for bacterial survival.
For instance, related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against resistant strains like MRSA .
Antiviral Activity
Emerging research indicates that benzothiazole derivatives can exhibit antiviral properties as well. The introduction of specific substituents on the benzothiazole ring has been correlated with enhanced activity against viral pathogens .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various benzothiazole derivatives compared to our compound.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide. For instance, research involving derivatives of benzothiazole has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound demonstrated IC50 values indicating effective inhibition in vitro, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The benzothiazole moiety has been associated with antimicrobial properties. Compounds structurally related to this compound have been tested against various pathogens, demonstrating efficacy against both bacterial and fungal strains. In vitro studies have reported promising results against pathogens like Staphylococcus aureus and Candida albicans, indicating potential for therapeutic use in treating infections .
Anticancer Potential
Research has indicated that benzothiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows for interaction with DNA and other cellular targets, leading to the inhibition of tumor growth in various cancer cell lines . Specific studies have shown that similar compounds can disrupt cancer cell proliferation pathways.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other heterocyclic derivatives, but key differences in substituents and core systems influence its physicochemical and biological properties. Below is a detailed comparison with an analogous compound, ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carbonate (referred to as Compound A ), as described in .
Core Heterocyclic System
- Target Compound : Benzothiazole core (aromatic, sulfur-containing heterocycle).
- Compound A: Benzimidazole core (nitrogen-containing heterocycle with fused benzene and imidazole rings).
Substituent Variations
| Feature | Target Compound | Compound A |
|---|---|---|
| Position 2 Substituent | Ethyl group | Ethyl carbonate ester at position 5 (benzimidazole) |
| Position 1 Substituent | Pyridin-3-ylmethyl with 2-oxopyrrolidin-1-yl | 3-(2-oxopyrrolidin-1-yl)propyl chain linked to benzimidazole |
| Additional Groups | None | 4-Fluorophenyl substituent on pyridine ring |
- The 4-fluorophenyl group in Compound A introduces lipophilicity and electron-withdrawing effects, which are absent in the target compound. This could influence metabolic stability or target affinity .
Functional Group Analysis
- Carboxamide (Target Compound) : Enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors) via NH and C=O groups.
Crystallographic and Intermolecular Interactions
- Compound A : Exhibits planar benzimidazole (max deviation: 0.028 Å) with dihedral angles of 47.59° (benzimidazole-pyridine) and 60.31° (benzimidazole-fluorophenyl). Crystal packing involves O–H⋯O/N hydrogen bonds and π-π interactions between pyridine/benzene rings .
- Target Compound (Predicted) : The benzothiazole core’s planar geometry and sulfur atom may alter π-π stacking patterns. The absence of a fluorophenyl group likely reduces C–H⋯F interactions observed in Compound A.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A |
|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.2 (higher due to fluorophenyl group) |
| Hydrogen Bond Donors | 2 (carboxamide NH, pyrrolidinone NH) | 1 (pyrrolidinone NH) |
| Solubility | Moderate (carboxamide enhances polarity) | Lower (carbonate ester reduces polarity) |
Research Findings and Implications
- Binding Interactions : The carboxamide group could form stronger hydrogen bonds than Compound A’s carbonate ester, favoring interactions with polar residues in binding sites.
- Metabolic Stability : The absence of a fluorophenyl group in the target compound might reduce susceptibility to oxidative metabolism, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
